molecular formula C7H6O2S2 B14649748 2-Sulfanyl-3-(thiophen-3-yl)prop-2-enoic acid CAS No. 52800-07-4

2-Sulfanyl-3-(thiophen-3-yl)prop-2-enoic acid

Cat. No.: B14649748
CAS No.: 52800-07-4
M. Wt: 186.3 g/mol
InChI Key: HWKDFMAYFOPETB-UHFFFAOYSA-N
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Description

2-Sulfanyl-3-(thiophen-3-yl)prop-2-enoic acid is an organic compound that features a thiophene ring, a sulfanyl group, and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sulfanyl-3-(thiophen-3-yl)prop-2-enoic acid typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the sulfanyl and prop-2-enoic acid groups. One common method involves the condensation of thiophene-3-carboxaldehyde with thioglycolic acid under basic conditions, followed by oxidation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Sulfanyl-3-(thiophen-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The prop-2-enoic acid moiety can be reduced to form the corresponding propanoic acid derivative.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid are typically employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Propanoic acid derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-Sulfanyl-3-(thiophen-3-yl)prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Sulfanyl-3-(thiophen-3-yl)prop-2-enoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can influence various cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylprop-2-enoic acid: Similar structure but with a phenyl group instead of a thiophene ring.

    2-Sulfanyl-3-(thiophen-2-yl)prop-2-enoic acid: Similar structure but with the thiophene ring attached at the 2-position instead of the 3-position.

Uniqueness

The position of the thiophene ring attachment (3-position) also influences its chemical properties and reactivity compared to its 2-position isomer .

Properties

CAS No.

52800-07-4

Molecular Formula

C7H6O2S2

Molecular Weight

186.3 g/mol

IUPAC Name

2-sulfanyl-3-thiophen-3-ylprop-2-enoic acid

InChI

InChI=1S/C7H6O2S2/c8-7(9)6(10)3-5-1-2-11-4-5/h1-4,10H,(H,8,9)

InChI Key

HWKDFMAYFOPETB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C=C(C(=O)O)S

Origin of Product

United States

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